molecular formula C16H16N2O B14948171 1-(3,5-Dimethylphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

1-(3,5-Dimethylphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B14948171
M. Wt: 252.31 g/mol
InChI Key: DXGPBMZBGVJTGG-UHFFFAOYSA-N
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Description

1-(3,5-DIMETHYLPHENYL)-4,6-DIMETHYL-2-OXO-1,2-DIHYDRO-3-PYRIDINECARBONITRILE is a complex organic compound with a unique structure that includes a pyridine ring substituted with dimethylphenyl and dimethyl groups

Preparation Methods

The synthesis of 1-(3,5-DIMETHYLPHENYL)-4,6-DIMETHYL-2-OXO-1,2-DIHYDRO-3-PYRIDINECARBONITRILE typically involves multi-step organic reactions. One common method involves the reaction of 3,5-dimethylphenyl with suitable reagents to form the desired pyridinecarbonitrile structure. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .

Chemical Reactions Analysis

1-(3,5-DIMETHYLPHENYL)-4,6-DIMETHYL-2-OXO-1,2-DIHYDRO-3-PYRIDINECARBONITRILE undergoes various chemical reactions, including:

Scientific Research Applications

1-(3,5-DIMETHYLPHENYL)-4,6-DIMETHYL-2-OXO-1,2-DIHYDRO-3-PYRIDINECARBONITRILE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3,5-DIMETHYLPHENYL)-4,6-DIMETHYL-2-OXO-1,2-DIHYDRO-3-PYRIDINECARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

1-(3,5-DIMETHYLPHENYL)-4,6-DIMETHYL-2-OXO-1,2-DIHYDRO-3-PYRIDINECARBONITRILE can be compared with similar compounds such as 3,5-dimethylphenol and other pyridine derivatives. These compounds share structural similarities but differ in their chemical properties and applications.

Properties

Molecular Formula

C16H16N2O

Molecular Weight

252.31 g/mol

IUPAC Name

1-(3,5-dimethylphenyl)-4,6-dimethyl-2-oxopyridine-3-carbonitrile

InChI

InChI=1S/C16H16N2O/c1-10-5-11(2)7-14(6-10)18-13(4)8-12(3)15(9-17)16(18)19/h5-8H,1-4H3

InChI Key

DXGPBMZBGVJTGG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=CC(=C(C2=O)C#N)C)C)C

Origin of Product

United States

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